molecular formula C17H21NO9 B11462429 Diethyl [1-(7-methoxy-1,3-benzodioxol-5-yl)-2-nitroethyl]propanedioate

Diethyl [1-(7-methoxy-1,3-benzodioxol-5-yl)-2-nitroethyl]propanedioate

Cat. No.: B11462429
M. Wt: 383.3 g/mol
InChI Key: YHEQTHXPNVITPB-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-[1-(7-methoxy-2H-1,3-benzodioxol-5-yl)-2-nitroethyl]propanedioate is a complex organic compound that features a benzodioxole moiety, a nitro group, and a propanedioate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diethyl 2-[1-(7-methoxy-2H-1,3-benzodioxol-5-yl)-2-nitroethyl]propanedioate typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base.

    Nitration: The benzodioxole derivative is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.

    Esterification: The final step involves the esterification of the nitrobenzodioxole with diethyl malonate under basic conditions, typically using sodium ethoxide in ethanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-[1-(7-methoxy-2H-1,3-benzodioxol-5-yl)-2-nitroethyl]propanedioate can undergo several types of chemical reactions:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Various nucleophiles, depending on the desired substitution.

    Hydrolysis: Aqueous acid or base.

Major Products

    Reduction: Amino derivatives.

    Substitution: Various substituted benzodioxole derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

1,3-Diethyl 2-[1-(7-methoxy-2H-1,3-benzodioxol-5-yl)-2-nitroethyl]propanedioate has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of 1,3-diethyl 2-[1-(7-methoxy-2H-1,3-benzodioxol-5-yl)-2-nitroethyl]propanedioate involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzodioxole moiety can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diethyl 2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-nitroethyl]propanedioate: Similar structure but with a different benzodioxole derivative.

    1,3-Diethyl 2-[1-(2,3-dihydro-1,4-benzodioxin-7-yl)-2-nitroethyl]propanedioate: Another structural isomer with a different substitution pattern on the benzodioxole ring.

Uniqueness

1,3-Diethyl 2-[1-(7-methoxy-2H-1,3-benzodioxol-5-yl)-2-nitroethyl]propanedioate is unique due to the specific positioning of the methoxy and nitro groups, which can significantly influence its chemical reactivity and biological activity compared to its isomers.

Properties

Molecular Formula

C17H21NO9

Molecular Weight

383.3 g/mol

IUPAC Name

diethyl 2-[1-(7-methoxy-1,3-benzodioxol-5-yl)-2-nitroethyl]propanedioate

InChI

InChI=1S/C17H21NO9/c1-4-24-16(19)14(17(20)25-5-2)11(8-18(21)22)10-6-12(23-3)15-13(7-10)26-9-27-15/h6-7,11,14H,4-5,8-9H2,1-3H3

InChI Key

YHEQTHXPNVITPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C[N+](=O)[O-])C1=CC2=C(C(=C1)OC)OCO2)C(=O)OCC

Origin of Product

United States

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